molecular formula C13H20NO3P B5647406 (4-morpholinylmethyl)(2-phenylethyl)phosphinic acid

(4-morpholinylmethyl)(2-phenylethyl)phosphinic acid

Cat. No. B5647406
M. Wt: 269.28 g/mol
InChI Key: JPXGXTNVFZQRPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine-containing phosphinic acids typically involves several key steps, including the initial formation of morpholine derivatives followed by reactions incorporating phosphorus components. For instance, derivatives have been synthesized from starting materials like chloroethyl morpholine hydrochloride reacting with aryl or alkyl phosphorus sources under controlled conditions (Singh et al., 2000).

Molecular Structure Analysis

The molecular structure of morpholine-phosphinic acids, closely related to the compound , has been elucidated using various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These compounds generally exhibit significant structural diversity due to the different substituents attached to the morpholine ring and the phosphinic acid moiety (Isakhanyan et al., 2014).

Chemical Reactions and Properties

Morpholine phosphinic acids participate in various chemical reactions, reflecting their reactive phosphinic acid group and the nucleophilic character of the morpholine moiety. They can act as ligands in complexation reactions with metals, exhibit biological activities, and engage in hydrogen bonding due to their polar nature (Ong et al., 1998; Šimeček et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary significantly depending on the specific substituents attached to the morpholine and phosphinic acid groups. These properties are critical for determining the compound's applicability in various environments and reactions (Devi et al., 2018).

Chemical Properties Analysis

Chemically, morpholine phosphinic acids show a range of activities, from acting as catalysts in organic reactions to binding with metal ions in complexation reactions. Their reactivity can be tailored by modifying the morpholine and phosphinic acid moieties, affecting their interaction with other chemicals and biological targets (Matuszewska et al., 2015).

properties

IUPAC Name

morpholin-4-ylmethyl(2-phenylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO3P/c15-18(16,12-14-7-9-17-10-8-14)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXGXTNVFZQRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CP(=O)(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid

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